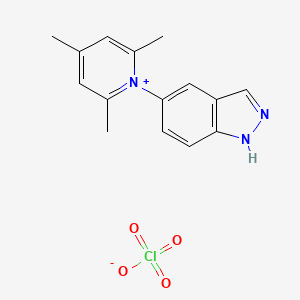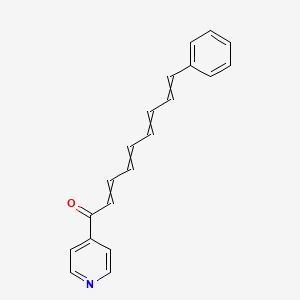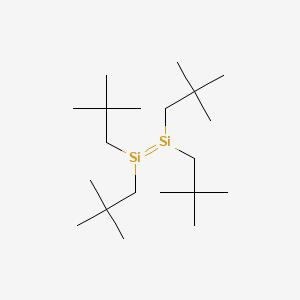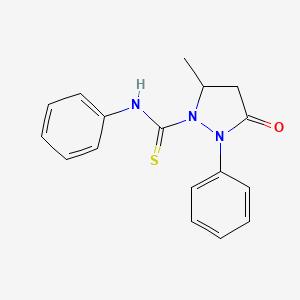
5-Methyl-3-oxo-N,2-diphenylpyrazolidine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-oxo-N,2-diphenylpyrazolidine-1-carbothioamide is a heterocyclic compound that belongs to the pyrazolidine family. This compound is characterized by its unique structure, which includes a pyrazolidine ring substituted with methyl, oxo, diphenyl, and carbothioamide groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-oxo-N,2-diphenylpyrazolidine-1-carbothioamide typically involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide. The reaction is carried out in an ethanolic solution and refluxed for several hours to yield the desired product . The reaction conditions, such as temperature and duration, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes the use of larger reaction vessels, continuous monitoring of reaction parameters, and purification techniques such as recrystallization or chromatography to obtain the compound in bulk quantities.
化学反応の分析
Types of Reactions
5-Methyl-3-oxo-N,2-diphenylpyrazolidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbothioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrazolidine derivatives depending on the nucleophile used.
科学的研究の応用
5-Methyl-3-oxo-N,2-diphenylpyrazolidine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and fluorescent substances.
作用機序
The mechanism of action of 5-Methyl-3-oxo-N,2-diphenylpyrazolidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the activity of epidermal growth factor receptor kinase (EGFR), leading to the suppression of cancer cell proliferation . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its function and inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides
- Thiazolyl-pyrazole derivatives
Comparison
Compared to similar compounds, 5-Methyl-3-oxo-N,2-diphenylpyrazolidine-1-carbothioamide exhibits unique properties due to the presence of both diphenyl and carbothioamide groups. These functional groups enhance its biological activity and make it a versatile compound for various applications. The compound’s ability to inhibit EGFR and its potential use in anticancer therapy further distinguish it from other pyrazolidine derivatives .
特性
CAS番号 |
90061-87-3 |
|---|---|
分子式 |
C17H17N3OS |
分子量 |
311.4 g/mol |
IUPAC名 |
5-methyl-3-oxo-N,2-diphenylpyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C17H17N3OS/c1-13-12-16(21)20(15-10-6-3-7-11-15)19(13)17(22)18-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,18,22) |
InChIキー |
VDYHFMCUFNUOCT-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)N(N1C(=S)NC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)
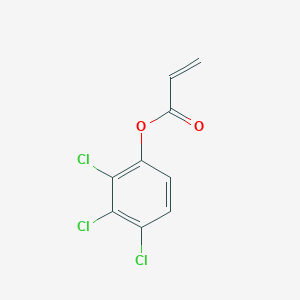
![2-Benzyl-7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14376688.png)
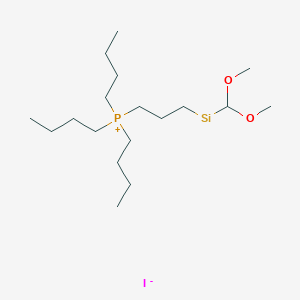
![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)
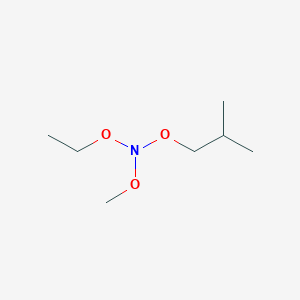
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)
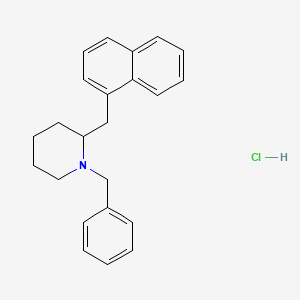
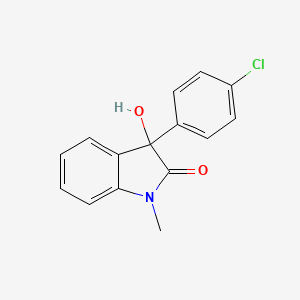
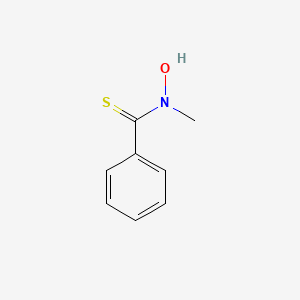
![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)
